molecular formula C14H15N3O2S B5802004 1-(2,5-Dimethoxyphenyl)-3-pyridin-2-ylthiourea

1-(2,5-Dimethoxyphenyl)-3-pyridin-2-ylthiourea

Cat. No.: B5802004
M. Wt: 289.35 g/mol
InChI Key: QJPNKWCTYLVQAU-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-pyridin-2-ylthiourea is an organic compound that features a thiourea group attached to a 2,5-dimethoxyphenyl and a pyridin-2-yl group

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-pyridin-2-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-18-10-6-7-12(19-2)11(9-10)16-14(20)17-13-5-3-4-8-15-13/h3-9H,1-2H3,(H2,15,16,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPNKWCTYLVQAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=S)NC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Dimethoxyphenyl)-3-pyridin-2-ylthiourea typically involves the reaction of 2,5-dimethoxyaniline with pyridine-2-carbonyl chloride to form an intermediate, which is then treated with thiourea to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods: For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethoxyphenyl)-3-pyridin-2-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted thioureas.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-pyridin-2-ylthiourea has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-pyridin-2-ylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, and inhibition of cell proliferation.

Comparison with Similar Compounds

  • 1-(2,5-Dimethoxyphenyl)-3-phenylthiourea
  • 1-(2,5-Dimethoxyphenyl)-3-methylthiourea
  • 1-(2,5-Dimethoxyphenyl)-3-ethylthiourea

Comparison: 1-(2,5-Dimethoxyphenyl)-3-pyridin-2-ylthiourea is unique due to the presence of the pyridin-2-yl group, which enhances its ability to form coordination complexes with metals. This structural feature distinguishes it from other similar compounds and contributes to its specific biological and chemical properties.

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